Cas no 15870-42-5 (Phosphoric acid,bis(1-methylethyl) 1-methyl-2-(1-piperidinyl)ethyl ester)

Phosphoric acid,bis(1-methylethyl) 1-methyl-2-(1-piperidinyl)ethyl ester structure
15870-42-5 structure
Product Name:Phosphoric acid,bis(1-methylethyl) 1-methyl-2-(1-piperidinyl)ethyl ester
CAS-nummer:15870-42-5
MF:C14H30NO4P
MW:307.366065502167
CID:157355
PubChem ID:204166
Update Time:2025-04-19

Phosphoric acid,bis(1-methylethyl) 1-methyl-2-(1-piperidinyl)ethyl ester Chemische en fysische eigenschappen

Naam en identificatie

    • Phosphoric acid,bis(1-methylethyl) 1-methyl-2-(1-piperidinyl)ethyl ester
    • 1-piperidin-1-ylpropan-2-yl dipropan-2-yl phosphate
    • Phosphoric acid diisopropyl 1-(piperidinomethyl)ethyl ester
    • Phosphoric acid, bis(1-methylethyl) 1-methyl-2-(1-piperidinyl)ethyl ester (9CI)
    • Phosphoric acid, diisopropyl 1-methyl-2-piperidinoethyl ester (8CI)
    • DS32
    • DS-32
    • 1-Piperidinoisopropyldiisopropylphosphate
    • Phosphoric acid 1-methyl-2-(1-piperidinyl)ethylbis(1-methylethyl) ester
    • Phosphoric acid, diisopropyl ester, ester with 1-methyl-2-piperidinoethanol
    • Diisopropyl (1-piperidino-2-propyl) phosphate
    • Phosphoric acid, diisopropyl 1-methyl-2-piperidinoethyl ester
    • DTXSID40935968
    • 1-(piperidin-1-yl)propan-2-yl dipropan-2-yl phosphate
    • Phosphoric acid, diisopropyl(1-piperidino-2-propyl) ester
    • BRN 1317787
    • 15870-42-5
    • Phosphoric acid, bis(1-methylethyl) 1-methyl-2-(1-piperidinyl)ethyl ester
    • Inchi: 1S/C14H30NO4P/c1-12(2)17-20(16,18-13(3)4)19-14(5)11-15-9-7-6-8-10-15/h12-14H,6-11H2,1-5H3
    • InChI-sleutel: CIMGFDPFMIWLTH-UHFFFAOYSA-N
    • LACHT: P(=O)(OC(C)C)(OC(C)C)OC(C)CN1CCCCC1

Berekende eigenschappen

  • Exacte massa: 307.1914
  • Monoisotopische massa: 307.191245
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 20
  • Aantal draaibare bindingen: 8
  • Complexiteit: 302
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 48
  • XLogP3: 2.4

Experimentele eigenschappen

  • Dichtheid: 1.041
  • Kookpunt: 367.1°Cat760mmHg
  • Vlampunt: 175.8°C
  • Brekindex: 1.457
  • PSA: 48
  • LogboekP: 3.77340
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